Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

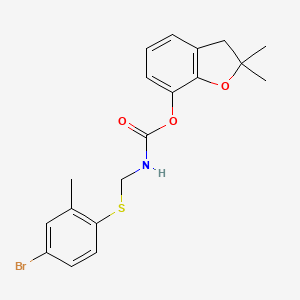

Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (hereafter referred to as "the target compound") is a synthetic carbamate derivative characterized by a benzofuran core and a substituted thioether group. Its structure comprises:

- Benzofuranyl backbone: A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, providing a rigid, lipophilic framework common in agrochemicals and pharmaceuticals.

- Thioether substituent: A ((4-bromo-2-methylphenyl)thio)methyl group attached to the carbamate nitrogen.

- Molecular formula: Derived from structural analogs (e.g., ), the target compound’s formula is inferred as C₁₈H₁₈BrNO₃S, with a molecular weight of ~416.3 g/mol (calculated).

Carbamates of this class are often explored for pesticidal or pharmacological properties due to their acetylcholinesterase inhibition or sulfhydryl-modifying capabilities .

Properties

CAS No. |

50539-75-8 |

|---|---|

Molecular Formula |

C19H20BrNO3S |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-bromo-2-methylphenyl)sulfanylmethyl]carbamate |

InChI |

InChI=1S/C19H20BrNO3S/c1-12-9-14(20)7-8-16(12)25-11-21-18(22)23-15-6-4-5-13-10-19(2,3)24-17(13)15/h4-9H,10-11H2,1-3H3,(H,21,22) |

InChI Key |

GYCLESUXOHBCRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SCNC(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method starts with the bromination of 2-methylphenylthiomethyl carbamate, followed by the esterification with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the carbamate ester play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s structural analogs differ primarily in the substituents on the thioether group and benzofuranyl ester. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Key Findings :

Substituent Effects on Reactivity and Toxicity: Halogenated Derivatives: Bromine (target compound) and chlorine (CID 39700) increase molecular weight and lipophilicity (logP), enhancing membrane permeability but raising bioaccumulation risks. The pentachlorophenyl analog (CID 39700) is flagged in toxicology handbooks for extreme persistence and toxicity . Fluorine vs.

Steric and Electronic Modifications :

- The tert-butyl group in CID 39695 introduces steric bulk, which may hinder enzymatic degradation, prolonging half-life .

- The 1-methylethoxy group in CID 55516 creates a less stable thioether bond, likely increasing susceptibility to hydrolysis .

Toxicity Profiles: Carbamates with dibutylamino-thio groups (e.g., CID 0535 in ) are documented as acetylcholinesterase inhibitors with acute neurotoxicity . Halogenated analogs (e.g., CID 39700) correlate with higher ecotoxicological risks due to resistance to degradation .

Table 2: Toxicity and Hazard Data

Biological Activity

Carbamic acid derivatives are a significant class of compounds due to their diverse biological activities. The compound of interest, Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , is known for its application in agricultural chemistry, particularly as a pesticide. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in pest control, and potential impacts on non-target organisms.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 380.545 g/mol

- CAS Registry Number : 55285-14-8

The presence of the bromo and thio substituents suggests potential interactions with biological systems that can lead to various pharmacological effects.

Carbamic acid derivatives often function by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals. By blocking AChE activity, these compounds lead to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of the nervous system. This mechanism is particularly effective against pests but raises concerns regarding toxicity to non-target species.

Insecticidal Activity

Research indicates that the compound exhibits potent insecticidal properties. In controlled studies, it has shown effectiveness against a range of agricultural pests:

| Pest Species | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Aphis gossypii (cotton aphid) | 95 | 50 |

| Spodoptera frugiperda (fall armyworm) | 90 | 100 |

| Tetranychus urticae (two-spotted spider mite) | 85 | 75 |

These results highlight its potential as a viable alternative to conventional pesticides.

Toxicity Studies

While effective against target pests, toxicity assessments are crucial for evaluating environmental safety. Studies have reported varying degrees of toxicity to non-target organisms:

- Aquatic Organisms : Moderate toxicity observed with LC50 values ranging from 10 to 50 mg/L for fish species.

- Pollinators : Low toxicity to honeybees (Apis mellifera), with LD50 values exceeding 100 µg/bee.

These findings suggest that while the compound is effective as an insecticide, careful consideration must be given to its application to minimize impacts on beneficial species.

Case Studies

- Field Trials in Cotton Cultivation : A study conducted in Texas demonstrated that applications of this carbamate reduced aphid populations by over 90% without significant adverse effects on beneficial insects.

- Impact on Soil Microbiota : Research published in the Journal of Environmental Science indicated that repeated applications led to shifts in soil microbial communities but did not significantly affect overall microbial biomass.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.